5-(3-bromophenyl)-N-(2,5-dimethoxybenzyl)-1-methyl-1H-imidazol-2-amine
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Overview
Description
5-(3-bromophenyl)-N-(2,5-dimethoxybenzyl)-1-methyl-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group, a dimethoxybenzyl group, and a methyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-N-(2,5-dimethoxybenzyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group can be attached through a nucleophilic substitution reaction, where the imidazole nitrogen attacks a benzyl halide derivative.
Methylation: The final step involves the methylation of the imidazole nitrogen using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromophenyl)-N-(2,5-dimethoxybenzyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
5-(3-bromophenyl)-N-(2,5-dimethoxybenzyl)-1-methyl-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-N-(2,5-dimethoxybenzyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromophenyl and dimethoxybenzyl groups contribute to its binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorophenyl)-N-(2,5-dimethoxybenzyl)-1-methyl-1H-imidazol-2-amine
- 5-(3-fluorophenyl)-N-(2,5-dimethoxybenzyl)-1-methyl-1H-imidazol-2-amine
- 5-(3-methylphenyl)-N-(2,5-dimethoxybenzyl)-1-methyl-1H-imidazol-2-amine
Uniqueness
5-(3-bromophenyl)-N-(2,5-dimethoxybenzyl)-1-methyl-1H-imidazol-2-amine is unique due to the presence of the bromophenyl group, which can enhance its reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C19H20BrN3O2 |
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Molecular Weight |
402.3 g/mol |
IUPAC Name |
5-(3-bromophenyl)-N-[(2,5-dimethoxyphenyl)methyl]-1-methylimidazol-2-amine |
InChI |
InChI=1S/C19H20BrN3O2/c1-23-17(13-5-4-6-15(20)9-13)12-22-19(23)21-11-14-10-16(24-2)7-8-18(14)25-3/h4-10,12H,11H2,1-3H3,(H,21,22) |
InChI Key |
OVAPUZBOSALLTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=C(C=CC(=C2)OC)OC)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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